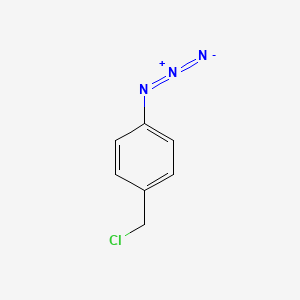

1-Azido-4-(chloromethyl)benzene

Description

Contextual Significance in Organic Synthesis

The importance of 1-azido-4-(chloromethyl)benzene in organic synthesis lies in its capacity to act as a heterobifunctional linker. Organic building blocks are fundamental molecular units that form the basis for constructing more complex organic molecules. nih.gov They are essential in a multitude of fields including medicinal chemistry and materials science. nih.govbio-connect.nl The presence of two different reactive handles on the this compound molecule allows for sequential and controlled reactions.

The azide (B81097) group is a key player in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. organic-chemistry.orgrsc.org Specifically, the azide participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most prominent click reactions, to form a stable triazole ring. organic-chemistry.orgwikipedia.org This reaction is highly efficient and specific, proceeding under mild conditions and tolerating a wide variety of other functional groups. organic-chemistry.org

Concurrently, the chloromethyl group serves as a reactive electrophile. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functionalities through substitution reactions, a common strategy in the synthesis of benzyl (B1604629) derivatives. nih.gov The ability to perform these two distinct types of reactions on a single molecule makes this compound a valuable precursor for creating diverse and complex molecular structures.

Bifunctional Nature and Research Utility

The bifunctional character of this compound is central to its utility in research, particularly in the realm of bioconjugation. nih.govprepchem.com Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. nih.gov Heterobifunctional linkers like this compound are instrumental in this field as they can connect two different molecular partners in a controlled manner. nih.gov

For instance, the azide group can be used to attach the linker to a molecule containing an alkyne via click chemistry. Subsequently, the chloromethyl group can react with a nucleophilic residue on a biomolecule, such as a thiol group on a cysteine residue of a protein. This orthogonal reactivity, where one functional group reacts selectively without interfering with the other, is highly desirable for the precise construction of complex bioconjugates. These bioconjugates have a wide range of applications, from the development of antibody-drug conjugates (ADCs) for targeted cancer therapy to the creation of molecular probes for studying biological processes. organic-chemistry.org

The synthesis of this compound can be conceptually approached in a couple of ways, based on established organic chemistry reactions. One common method for synthesizing benzyl azides involves the nucleophilic substitution of a benzyl halide with sodium azide. Therefore, a plausible synthesis for this compound would be the reaction of 4-(chloromethyl)benzyl chloride with sodium azide in a suitable solvent. Another potential route, analogous to the synthesis of its bromo-derivative, could involve the radical halogenation of 4-azidotoluene.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| CAS Number | 148889-77-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClN3 |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

1-azido-4-(chloromethyl)benzene |

InChI |

InChI=1S/C7H6ClN3/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H,5H2 |

InChI Key |

PUXNMJZVGUICQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)N=[N+]=[N-] |

Origin of Product |

United States |

Methodologies for the Synthesis of 1 Azido 4 Chloromethyl Benzene

Direct Halogenation Approaches

Direct halogenation focuses on converting the hydroxyl group of a precursor alcohol into a chloride. This approach is straightforward and leverages well-established chemical transformations.

A primary method for synthesizing 1-azido-4-(chloromethyl)benzene is through the direct chlorination of (4-azidophenyl)methanol (B2391360). nih.gov This reaction is a nucleophilic substitution where the hydroxyl group of the alcohol is replaced by a chlorine atom. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). libretexts.org The reaction converts the alcohol into an alkyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being conveniently removed from the reaction mixture. libretexts.org This process effectively transforms the relatively poor leaving group (hydroxyl) into a good leaving group, facilitating the substitution. libretexts.org

The success of the chlorination of (4-azidophenyl)methanol hinges on the appropriate selection of the chlorinating agent and the optimization of reaction conditions. Thionyl chloride is widely used for converting alcohols to alkyl chlorides. libretexts.org The conditions for this reaction can be tailored to suit the specific substrate and desired outcome.

Key strategies and conditions include:

Neat Thionyl Chloride: The reaction can be carried out using thionyl chloride as both the reagent and the solvent, typically at reflux temperatures. commonorganicchemistry.com

Use of a Solvent: To moderate the reaction, an inert solvent such as dichloromethane (B109758) (DCM) is often employed. commonorganicchemistry.comreddit.com

Addition of a Base: An organic base like pyridine (B92270) may be added to the reaction mixture. Its primary role is to neutralize the hydrogen chloride (HCl) generated during the reaction. reddit.com

Catalytic Dimethylformamide (DMF): The addition of catalytic amounts of DMF can accelerate the chlorination. DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent, which is a more potent chlorinating agent. commonorganicchemistry.comreddit.com

The following table summarizes various conditions for the chlorination of alcohols using thionyl chloride:

| Reagent System | Solvent | Additive | Temperature | Purpose of Additive |

| SOCl₂ | None (neat) | None | Reflux (76 °C) | N/A |

| SOCl₂ | Dichloromethane (DCM) | None | Room Temp. to Reflux | Moderates reactivity |

| SOCl₂ | Dichloromethane (DCM) | Pyridine | 0 °C to Room Temp. | Neutralizes HCl byproduct |

| SOCl₂ | Dichloromethane (DCM) | DMF (catalytic) | Room Temp. to Reflux | Forms active chlorinating agent |

Azide (B81097) Introduction via Halogenated Precursors

An alternative synthetic route involves preparing a halogenated benzene (B151609) derivative first, followed by the introduction of the azide group. This can also be achieved by starting with an azido-substituted toluene (B28343) and performing a side-chain halogenation.

This pathway begins with 1-azido-4-methylbenzene (B1266617) (p-azidotoluene). nih.gov The methyl group is subjected to a free-radical bromination reaction to yield 1-azido-4-(bromomethyl)benzene (B1279756). prepchem.com This type of reaction, known as the Wohl-Ziegler reaction, specifically targets the benzylic position, which is the carbon atom adjacent to the benzene ring. wikipedia.orgyoutube.com The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals. prepchem.comwikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically with the application of heat or UV light. prepchem.comwikipedia.org The resulting 1-azido-4-(bromomethyl)benzene is a close analog of the target chloro-compound and can be a valuable intermediate itself.

The efficiency and selectivity of the benzylic bromination of 1-azido-4-methylbenzene are highly dependent on the reaction parameters. Careful optimization is required to maximize the yield of the desired product while minimizing side reactions.

Key optimization parameters include:

Solvent: Traditionally, carbon tetrachloride (CCl₄) has been used for NBS brominations. prepchem.comlibretexts.org However, due to its toxicity, alternative non-polar solvents like acetonitrile (B52724) are increasingly used. organic-chemistry.org

Initiator: The choice and concentration of the radical initiator (e.g., AIBN) are critical for controlling the rate of the radical chain reaction. prepchem.com

Reaction Environment: The reaction is often conducted under reflux in the absence of light (in the dark) to ensure that the radical chain process is controlled and initiated thermally. prepchem.com

NBS as Bromine Source: A key advantage of using NBS is that it maintains a very low, constant concentration of molecular bromine (Br₂) in the reaction mixture. This is achieved by the reaction of NBS with the HBr byproduct, which regenerates Br₂. This low concentration favors the desired radical substitution pathway over potential electrophilic addition reactions. libretexts.org

The following table details a specific set of parameters for the synthesis of 1-azido-4-(bromomethyl)benzene:

| Reactant | Reagent | Initiator | Solvent | Conditions |

| p-Azidotoluene | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux, under nitrogen, in the dark, 18 hours |

Precursor Derivatization Strategies

The syntheses described above rely on the availability of specific precursors, namely (4-azidophenyl)methanol and 1-azido-4-methylbenzene. These precursors are themselves synthesized through derivatization of more fundamental starting materials. A common strategy for introducing the azide group into an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with an azide salt.

For instance, the precursor 1-azido-4-methylbenzene is prepared from 4-methylaniline (p-toluidine). The synthesis involves two main steps:

Diazotization: The amino group of 4-methylaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the primary amine into a diazonium salt.

Azide Substitution: The resulting diazonium salt is then treated with sodium azide (NaN₃). The azide ion displaces the diazo group to form 1-azido-4-methylbenzene.

Synthesis of 1-Azido-4-(bromomethyl)benzene Analogues

The synthesis of the bromine analogue, 1-Azido-4-(bromomethyl)benzene, provides insight into alternative halogenation strategies. A prevalent method for its preparation is the radical bromination of 1-azido-4-methylbenzene (p-azidotoluene).

In a typical procedure, a mixture of p-azidotoluene, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) is heated under reflux in a solvent like carbon tetrachloride. The reaction is generally conducted under nitrogen and in the dark to prevent unwanted side reactions. This method specifically targets the benzylic hydrogens of the methyl group for substitution with a bromine atom.

Another established pathway is the nucleophilic substitution on 1-bromo-4-(bromomethyl)benzene using sodium azide. This reaction is analogous to the synthesis of the chloromethyl derivative, where the azide ion displaces the benzylic bromide. This method is highly effective for converting various substituted benzyl (B1604629) bromides into their corresponding benzyl azides. For instance, similar strategies are used to synthesize compounds like 1-(azidomethyl)-4-(trifluoromethyl)benzene.

Sequential Functional Group Transformations

More complex and versatile syntheses of substituted azidobenzenes, including structures analogous to this compound, can be achieved through sequential functional group transformations. These multi-step approaches offer flexibility in introducing various functionalities to the benzene ring.

One advanced strategy involves the formal C-H azidation of 1,3-disubstituted benzenes. This method proceeds via a regioselective borylation, followed by a deborylative azidation. Subsequent transformations can then be performed. For example, a one-carbon unit already present on the benzene ring can be converted into an azidomethyl group.

Furthermore, these methods allow for the transformation of other functional groups into the desired chloromethyl or bromomethyl group while leaving the azide group intact. For example, a hydroxymethyl group on an azidobenzene (B1194522) ring could potentially be converted to a chloromethyl group using a suitable chlorinating agent. These functional group interconversions are crucial for creating a diverse library of diazido compounds or photoaffinity probes from common building blocks. The functional groups of diazido compounds, including carboxy, hydroxymethyl, and formyl groups, can be efficiently transformed into a variety of other groups, such as bromomethyl, without affecting the azide moieties.

Chemical Reactivity and Transformation Pathways of 1 Azido 4 Chloromethyl Benzene

Azide (B81097) Group Reactivity

The azide functional group is a cornerstone of "click chemistry," a class of reactions known for being high-yielding, wide in scope, and generating minimal byproducts. This makes 1-Azido-4-(chloromethyl)benzene a valuable building block in medicinal chemistry, materials science, and bioconjugation.

Cycloaddition Reactions

The most prominent reaction of the azide group is the 1,3-dipolar cycloaddition with alkynes, which leads to the formation of stable five-membered heterocyclic 1,2,3-triazole rings. The regiochemical outcome of this reaction can be precisely controlled through the use of specific metal catalysts.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, renowned for its efficiency and remarkable regioselectivity. beilstein-journals.orgnih.gov This reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles. rsc.org The process is highly robust, proceeding under mild conditions, often in aqueous solvent systems, and tolerates a wide array of other functional groups. beilstein-journals.org

The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This coordination to the copper center activates the alkyne and facilitates the subsequent steps that lead to the triazole ring. The copper(I) catalyst can be introduced directly using salts like copper(I) iodide or generated in situ from a copper(II) source, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org

For this compound, the CuAAC reaction provides a direct and efficient pathway to synthesize 1-(4-(chloromethyl)benzyl)-4-substituted-1H-1,2,3-triazoles.

Table 1: Representative CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product | Regioselectivity |

|---|

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer: 1,5-disubstituted 1,2,3-triazoles. wikipedia.org This distinct regioselectivity is a key advantage of using ruthenium catalysts, allowing for the targeted synthesis of triazole architectures that are otherwise inaccessible through the copper-catalyzed route.

The most effective catalysts for this transformation are typically pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. Unlike the CuAAC mechanism, the RuAAC pathway is believed to involve the formation of a ruthenacycle intermediate without the involvement of a metal acetylide. wikipedia.org A significant benefit of the RuAAC is its ability to accommodate both terminal and internal alkynes, broadening its synthetic utility for producing fully substituted triazoles. wikipedia.org

Table 2: Comparison of CuAAC and RuAAC for this compound

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/Ascorbate) | Ruthenium(II) complexes (e.g., [Cp*RuCl(PPh₃)₂]) |

| Product | 1,4-disubstituted 1,2,3-triazoles | 1,5-disubstituted 1,2,3-triazoles |

| Alkyne Scope | Terminal alkynes | Terminal and internal alkynes |

| Mechanism | Involves copper acetylide intermediate | Involves ruthenacycle intermediate |

While metal catalysis offers superior control and reaction rates, the classic Huisgen 1,3-dipolar cycloaddition can proceed without a catalyst under thermal conditions. However, this uncatalyzed reaction typically requires elevated temperatures and often results in a mixture of both 1,4- and 1,5-disubstituted triazole regioisomers, limiting its synthetic utility. wikipedia.orgorganic-chemistry.org

The efficiency of the uncatalyzed reaction can be significantly improved by using "activated" substrates. There are two primary strategies for this:

Electron-Deficient Alkynes : Alkynes substituted with electron-withdrawing groups (e.g., esters, ketones) are more reactive toward azides. researchgate.net These reactions can proceed under milder conditions than those with unactivated alkynes and may show a preference for the 1,4-regioisomer, although regiocontrol is less absolute than with copper catalysis. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This powerful catalyst-free approach utilizes highly strained cyclic alkynes, such as cyclooctynes. The high ring strain provides the driving force to overcome the reaction's activation energy, allowing the cycloaddition to proceed rapidly at physiological temperatures. magtech.com.cn SPAAC is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living systems without the need for potentially toxic metal catalysts. mdpi.com

The cycloaddition reactions of this compound serve as a powerful gateway to a diverse range of 1,2,3-triazole ring architectures. The 1,2,3-triazole core is more than just a linker; it is an exceptionally stable aromatic heterocycle that is resistant to metabolic degradation, hydrolysis, and oxidation or reduction.

By selecting the appropriate catalytic system, chemists can precisely dictate the substitution pattern on the resulting triazole ring:

CuAAC reliably produces 1,4-disubstituted triazoles.

RuAAC selectively yields 1,5-disubstituted triazoles.

RuAAC with internal alkynes allows for the synthesis of 1,4,5-trisubstituted triazoles.

This control over isomerism is critical, as the spatial arrangement of substituents around the triazole ring can profoundly influence the biological activity and material properties of the final molecule. The resulting (chloromethyl)benzyl-substituted triazoles can be further functionalized via nucleophilic substitution at the benzylic chloride, enabling their use as versatile scaffolds in drug discovery and materials science.

Reduction Reactions to Amines (e.g., Staudinger Reduction)

Beyond cycloadditions, the azide group of this compound can be cleanly and efficiently reduced to a primary amine, yielding 4-(chloromethyl)benzylamine. This transformation is synthetically valuable as it converts the azide, often used as a stable and inert functional group handle, into a reactive primary amine.

The Staudinger Reduction is a widely used method for this conversion due to its exceptionally mild and chemoselective nature. The reaction proceeds in two main stages:

Iminophosphorane Formation : The azide reacts with a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), via nucleophilic attack. This is followed by the extrusion of dinitrogen gas (N₂) to form a stable intermediate called an iminophosphorane (or aza-ylide).

Hydrolysis : The iminophosphorane is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).

Table 3: Staudinger Reduction of this compound

| Step | Reactants | Reagents | Intermediate/Product | Byproduct |

|---|---|---|---|---|

| 1 | This compound | Triphenylphosphine (PPh₃) | Iminophosphorane | Nitrogen (N₂) |

Chloromethyl Group Reactivity

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring is a benzylic halide. This structural feature makes the carbon atom highly susceptible to nucleophilic attack due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediate. Consequently, this compound readily undergoes nucleophilic substitution reactions, primarily through an Sₙ2 mechanism, although an Sₙ1 pathway is possible under certain conditions. This reactivity is analogous to that of benzyl (B1604629) chloride itself, where the primary halide's reactivity is significantly enhanced.

A wide array of nucleophiles can be used to displace the chloride ion, leading to the formation of a diverse range of 4-azidobenzyl derivatives. This versatility makes the chloromethyl group a valuable synthetic handle for introducing the photoactivatable azidobenzyl moiety onto various substrates.

| Nucleophile (Nu⁻) | Reagent Example | Product: 4-Azidobenzyl-Nu | Product Class |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-Azidobenzyl cyanide | Nitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-Azidobenzyl alcohol | Alcohol |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 4-Azidobenzyl methyl ether | Ether |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4-Azidobenzyl phenyl sulfide | Thioether |

| Amine (R₂NH) | Diethylamine (Et₂NH) | N,N-Diethyl-4-azidobenzylamine | Amine |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-4-(azidomethyl)benzene | Diazide |

This high reactivity allows for the straightforward conjugation of the 4-azidobenzyl group to biomolecules (e.g., through cysteine or lysine residues) or other organic molecules to create photo-crosslinking agents.

The chloromethyl group can also serve as an electrophile in reactions such as Friedel-Crafts alkylations. masterorganicchemistry.combyjus.com In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the chlorine atom can be abstracted, generating a highly reactive 4-azidobenzyl carbocation. masterorganicchemistry.com This electrophilic intermediate can then attack another electron-rich aromatic ring, resulting in the formation of a new carbon-carbon bond and a diarylmethane derivative.

Mechanism of Friedel-Crafts Alkylation:

Activation: The Lewis acid coordinates to the chlorine atom of the chloromethyl group, polarizing the C-Cl bond and making the chlorine a better leaving group.

Carbocation Formation: The C-Cl bond cleaves, forming the 4-azidobenzyl cation and the [AlCl₄]⁻ complex. This benzylic carbocation is stabilized by the adjacent aromatic ring.

Electrophilic Attack: The carbocation acts as a potent electrophile and is attacked by an electron-rich aromatic substrate (e.g., benzene or toluene).

Deprotonation: A proton is lost from the attacked aromatic ring, restoring its aromaticity and regenerating the Lewis acid catalyst.

This pathway allows for the synthesis of complex molecular architectures where the 4-azidobenzyl moiety is linked to other aromatic systems. However, a key consideration in Friedel-Crafts reactions is the potential for polyalkylation, as the newly introduced alkyl group can activate the aromatic ring towards further substitution. byjus.com

Advanced Research Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecular Synthesis

Organic building blocks are foundational molecular units used to construct more complex chemical structures. ntu.edu.sgresearchgate.net 1-Azido-4-(chloromethyl)benzene is a prime example of such a building block, offering two distinct reactive sites that can be addressed with different chemical transformations. This dual functionality is crucial for the modular, bottom-up assembly of intricate molecular architectures. ntu.edu.sg

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, readily participating in nucleophilic substitution reactions. This allows for its attachment to a wide range of substrates, including alcohols, amines, and thiols, forming stable ether, amine, or thioether linkages, respectively. The azide (B81097) group (-N₃), on the other hand, is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, forming a stable triazole ring under mild conditions, which is invaluable when working with complex and sensitive molecules. thermofisher.com

This orthogonal reactivity enables chemists to perform sequential modifications. For instance, the chloromethyl group can be used to anchor the molecule to a larger scaffold, and the azide group can then be used to "click" on another molecular fragment. This strategic approach is essential in the multistep synthesis of elaborate structures like supramolecular cages and functionalized nanoparticles, where precise control over covalent bond formation is paramount. thermofisher.com

Bioconjugation and Probe Development in Chemical Biology

Bioconjugation, the process of linking molecules to biomolecules like proteins, is a vital technique in chemical biology. This compound serves as a valuable reagent in this field, enabling the labeling, modification, and study of biological systems.

Protein Labeling and Modification

The ability to attach chemical reporters or probes to proteins is fundamental for studying their function, interactions, and localization. The azide group of this compound can serve as a chemical handle for protein labeling. thermofisher.comepa.gov One common strategy involves first reacting the compound's chloromethyl group with a nucleophilic amino acid side chain on the protein surface, such as the thiol group of cysteine or the amine group of lysine. This covalently attaches the "azidobenzyl" moiety to the protein. The now-protein-bound azide is available for subsequent modification via click chemistry, allowing for the attachment of fluorescent dyes, biotin (B1667282) tags for purification, or other reporter molecules. epa.gov

Furthermore, the aryl azide functionality can act as a photoaffinity label. broadpharm.com Upon exposure to UV light, the phenyl azide group forms a highly reactive nitrene intermediate. thermofisher.combroadpharm.com This intermediate can insert into C-H and N-H bonds in its immediate vicinity, forming a covalent cross-link. thermofisher.com This property is particularly useful for mapping the binding sites of ligands or identifying interacting proteins within a complex cellular environment. broadpharm.comCurrent time information in Powiat rzeszowski, PL.

Cross-linking Agents for Biomolecular Studies

Understanding transient interactions between biomolecules is a major challenge in biology. Photo-reactive cross-linkers are designed to "capture" these fleeting interactions by forming stable covalent bonds upon light activation. broadpharm.com The bifunctional nature of this compound makes it an effective heterobifunctional cross-linking agent.

In a typical experiment, the chloromethyl end of the molecule is first reacted with a specific functional group on a purified "bait" protein. This labeled protein is then introduced into a cellular system or mixed with potential binding partners. Upon photoactivation with UV light, the azide group generates the reactive nitrene, which covalently links to any molecule in close proximity, including interacting "prey" proteins. thermofisher.comthermofisher.com This process freezes the interaction, allowing for the subsequent isolation and identification of the binding partners.

| Functional Group | Reaction Type | Application Context |

| -CH₂Cl (Chloromethyl) | Nucleophilic Substitution | Covalent attachment to primary amines (e.g., Lysine) or thiols (e.g., Cysteine) on a biomolecule. |

| -N₃ (Aryl Azide) | Photo-activated Cross-linking | Upon UV irradiation, forms a reactive nitrene to covalently capture interacting molecules. |

| -N₃ (Aryl Azide) | Azide-Alkyne Cycloaddition | "Click" reaction with an alkyne-modified molecule for stable bioconjugation. |

Facilitating Thiol Group Cleavage for Enhanced Bioconjugation

In the realm of bioconjugation, particularly with cysteine (thiol) residues, the stability of the resulting linkage is critical. While maleimide-thiol addition is a common technique, the resulting succinimide (B58015) linkage can be unstable and prone to reversal. A novel strategy has been developed that utilizes a para-azidobenzyl group, the core of this compound, to create more robust conjugates. rsc.org

This strategy involves reagents where a leaving group is attached to a cysteine thiol via a linkage that includes the para-azidobenzyl moiety. The azide can be reduced (for example, by using the reducing agent TCEP), which in turn triggers the cleavage of the para-azidobenzyl group and the formation of a stable, irreversible bond between the reagent and the thiol. This approach transforms an initially reversible labeling into a permanent one, addressing the instability issues of other methods and ensuring the integrity of the bioconjugate. rsc.org

Material Science Applications

The unique reactivity of this compound also extends to the field of materials science, where it is used to create novel polymers and modify material surfaces.

Polymer Synthesis and Modification

The development of functional polymers with tailored properties is a major focus of modern materials science. This compound can be used to introduce azide functionalities into polymer structures, which can then be used for further modification via click chemistry. researchgate.net

One primary method is the post-polymerization modification of existing polymers. For instance, polymers containing nucleophilic side chains can be reacted with this compound, using the chloromethyl group to graft the azidobenzyl moiety onto the polymer backbone. sigmaaldrich.com This creates a polymer decorated with azide groups, ready for subsequent "clicking" with alkyne-functionalized molecules to attach different side chains, cross-link polymer networks, or functionalize surfaces. researchgate.net This approach allows for the creation of materials with precisely controlled properties, such as altered thermal stability or gas permeability. sigmaaldrich.com

Additionally, related azide-containing monomers, like 4-vinylbenzyl azide, can be directly polymerized or copolymerized to create polymers with azide groups inherently part of their structure. researchgate.net These azide-functionalized polymers are versatile platforms for creating complex materials such as hyperbranched polymers through azide-alkyne polycycloaddition reactions.

Construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

While direct evidence of this compound being used in the construction of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is not prevalent in the available research, the functional groups it possesses suggest its potential as a valuable building block. The azide and chloromethyl groups offer versatile reactivity for incorporation into these porous materials.

For instance, an azido-functionalized Zr(IV) metal-organic framework, UiO-67–N₃, was synthesized using 2-azidobiphenyl-4,4′-dicarboxylic acid. rsc.org This demonstrates the feasibility of incorporating azido-containing ligands into MOF structures. The azide groups in such frameworks can then undergo post-synthetic modifications, such as click reactions with various alkynes, to introduce new functionalities. rsc.org This approach allows for the tailoring of the MOF's properties for specific applications, such as catalysis. rsc.org

The chloromethyl group on this compound provides an additional reactive site for anchoring the molecule to other components within a framework structure. This dual functionality makes it a promising candidate for designing complex and highly functionalized MOFs and COFs.

Research into Energetic Materials (Derivative Studies)

The azide group (–N₃) is a well-known energetic functional group, and its incorporation into molecules can significantly increase their energy content. Research has been conducted on various azido-substituted benzene (B151609) derivatives to explore their potential as energetic materials.

For example, the thermal decomposition of dinitro-chloro-azido benzenes has been investigated to understand their stability and energetic properties. researchgate.net In one study, 1,2-dichloro benzene and 1,2,3-trichloro benzene were nitrated and subsequently reacted with sodium azide (NaN₃) to produce mixtures of nitro-chloro-azido benzenes. researchgate.net The resulting crystalline compounds, such as 2-chloro-4,6-dinitro azido (B1232118) benzene, were characterized and their thermal behavior was analyzed. researchgate.net It was observed that some of these compounds undergo exothermic reactions at elevated temperatures, which is a characteristic of energetic materials. researchgate.net

The presence of both the azido group and chlorine atoms in these molecules can influence their energetic performance and sensitivity. The study of such derivatives provides valuable data for the development of new energetic materials with tailored properties.

Table 1: Investigated Derivatives of Azido-Benzenes in Energetic Materials Research

| Compound Name | Starting Materials | Key Findings |

|---|---|---|

| 2-chloro-4,6-dinitro azido benzene | 1,2-Dichloro benzene, NaN₃ | Undergoes exothermic reaction around 120 °C. researchgate.net |

Contributions to Medicinal Chemistry Research

Precursors for Analogous Compound Synthesis

The term "precursor" in chemistry refers to a compound that participates in a chemical reaction that produces another compound. unodc.org this compound serves as a valuable precursor for the synthesis of various drug analogues due to its reactive azide and chloromethyl groups. The chlorine atom, in particular, is a key feature in many pharmaceuticals, with over 250 FDA-approved drugs containing chlorine. nih.gov

The reactivity of the chloromethyl group allows for its substitution by various nucleophiles, leading to the formation of a wide range of derivatives. This versatility enables medicinal chemists to generate libraries of analogous compounds for structure-activity relationship (SAR) studies.

For example, the synthesis of isavuconazonium (B1236616) sulfate, an antifungal drug, involves the use of a precursor containing a chloro-substituted aromatic ring. acs.org While not directly this compound, this illustrates the principle of using chloro-aromatic compounds as building blocks in drug synthesis. The ability to introduce different functional groups by displacing the chlorine atom allows for the fine-tuning of the pharmacological properties of the resulting molecules.

Scaffolds for Heterocycle and Macrocycle Development

This compound is a useful scaffold for the development of heterocyclic and macrocyclic compounds, which are important classes of molecules in drug discovery. nih.gov

Heterocycle Synthesis:

The azide group in this compound can readily participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, a type of five-membered heterocycle. This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" and is widely used in drug discovery due to its high efficiency and selectivity. Triazoles are found in numerous drugs with a wide range of biological activities.

Furthermore, azido-substituted benzenes can be used to synthesize other heterocyclic systems. For instance, the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene derivatives can lead to the formation of substituted quinolines, a privileged scaffold in medicinal chemistry. organic-chemistry.org

Macrocycle Development:

Macrocycles, which are molecules containing a large ring of at least 12 atoms, are of growing interest in drug discovery for their ability to tackle challenging biological targets. nih.gov The dual reactivity of this compound makes it a potential building block for the synthesis of macrocycles. The chloromethyl group can be used as a point of attachment to a growing macrocyclic chain, while the azide group can be used for cyclization or for introducing further functionality into the macrocycle.

Application in Targeted Delivery System Design Research

The unique properties of the azido group have led to its exploration in the design of targeted drug delivery systems. researchgate.net Azobenzene and its derivatives, for example, have been investigated for their use in triggered prodrugs and drug delivery systems. nih.gov These systems can be designed to release their therapeutic payload in response to specific stimuli, such as light or the presence of certain enzymes. nih.gov

The azide functionality in this compound can be utilized in several ways in this context. It can be used to attach the molecule to a larger drug delivery vehicle, such as a nanoparticle or a polymer. For instance, chitosan-coated iron oxide nanoparticles have been functionalized with an azo compound to create a drug delivery system that releases its cargo in response to an alternating magnetic field. nih.gov

Furthermore, the azide group can be part of a "linker" that connects a drug to its carrier. This linker can be designed to be cleaved under specific physiological conditions, such as the low oxygen environment (hypoxia) often found in solid tumors. nih.gov This allows for the targeted release of the drug at the desired site of action, potentially increasing its efficacy and reducing side effects.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-azidobiphenyl-4,4′-dicarboxylic acid |

| 1,2-dichloro benzene |

| 1,2,3-trichloro benzene |

| Sodium azide |

| 2-chloro-4,6-dinitro azido benzene |

| Isavuconazonium sulfate |

| 1-azido-2-(2-propynyl)benzene |

| Azobenzene |

| Chitosan |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of 1-Azido-4-(chloromethyl)benzene, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons in the molecule. The aromatic protons on the benzene (B151609) ring appear as two distinct doublets. One doublet, integrating to two protons, is observed around δ 7.33 ppm, while the other, also corresponding to two protons, appears at approximately δ 7.00 ppm. The splitting pattern, with a coupling constant (J) of 8.4 Hz, is indicative of the para-substitution on the benzene ring. Furthermore, a singlet integrating to two protons is seen at around δ 4.64 ppm, which is attributed to the methylene (B1212753) protons of the chloromethyl group. rsc.org

| ¹H NMR Data for this compound | |

| Chemical Shift (δ) in ppm | Multiplicity |

| 7.33 | d |

| 7.00 | d |

| 4.64 | s |

| d = doublet, s = singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides further confirmation of the carbon skeleton of this compound. The spectrum, also typically run in CDCl₃, shows distinct signals for each unique carbon environment. The carbon atom attached to the azide (B81097) group resonates at approximately δ 139.6 ppm. The carbon atom bearing the chloromethyl group is found at around δ 137.8 ppm. The two equivalent aromatic carbons adjacent to the chloromethyl group show a signal at δ 128.8 ppm, while the two equivalent carbons adjacent to the azide group appear at δ 119.4 ppm. The carbon of the chloromethyl group itself gives a signal at approximately δ 64.9 ppm. rsc.org

| ¹³C NMR Data for this compound |

| Chemical Shift (δ) in ppm |

| 139.6 |

| 137.8 |

| 128.8 |

| 119.4 |

| 64.9 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is instrumental in identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is typically observed in the region of 2100-2150 cm⁻¹, which is a hallmark of the azide (-N₃) stretching vibration. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group can be observed in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis and reaction monitoring. sigmaaldrich.comnih.gov It is widely used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). umich.edu

For reactions involving this compound, TLC is an effective way to track the consumption of the starting material and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, one can visualize the progress of the reaction. The separated spots are typically visualized under UV light. nih.gov The choice of the mobile phase (eluent) is critical and is determined empirically to achieve good separation between the starting material, product, and any byproducts.

| Parameter | Description | Source |

| Technique | Thin-Layer Chromatography (TLC) | sigmaaldrich.com |

| Stationary Phase | Silica gel 60 F254 plates are commonly used. | rsc.org |

| Application | - Monitoring the progress of chemical reactions. - Assessing the purity of a compound. - Identifying components of a mixture. | nih.govumich.edu |

| Visualization | UV light (254 nm) is typically used for visualizing spots of aromatic compounds. | nih.gov |

| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. The exact ratio is optimized for the specific separation. | umich.edu |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. nih.gov For this compound, HPLC is the method of choice for determining its purity with high accuracy. sigmaaldrich.comscientificlabs.co.uk

Reverse-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net The addition of a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. researchgate.net Detection is typically performed using a UV detector, as the benzene ring in this compound absorbs UV light. Commercial suppliers often specify a purity of ≥95.0% for this compound as determined by HPLC. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Application | - Purity assessment of this compound. - Quantitative analysis of reaction mixtures. | sigmaaldrich.comscientificlabs.co.uk |

| Stationary Phase | C18 reverse-phase columns are frequently used. | researchgate.net |

| Mobile Phase | A gradient or isocratic mixture of solvents like acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA). | researchgate.net |

| Detection | UV detection at a specific wavelength (e.g., 254 nm). | researchgate.net |

| Purity Specification | Typically ≥95.0% for commercially available this compound. | sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com |

When this compound is used to synthesize polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting macromolecules. lcms.czlcms.cz GPC separates molecules based on their hydrodynamic volume (size in solution). lcms.cz Larger molecules elute from the column faster than smaller molecules.

This technique is essential for determining the molecular weight distribution of a polymer, which includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ = Mw/Mn). nih.govresearchgate.net A narrow PDI value (close to 1.0) indicates a more uniform polymer chain length, which is often a desirable characteristic in controlled polymerization techniques. researchgate.net GPC is crucial for confirming the success of a polymerization reaction and for understanding the properties of the resulting polymer. lcms.cz The choice of solvent and column type for GPC analysis depends on the solubility and polarity of the polymer being analyzed. lcms.cz

| Parameter | Description | Source |

| Technique | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | lcms.cz |

| Application | Determination of molecular weight and molecular weight distribution of polymers. | lcms.czresearchgate.net |

| Key Information Obtained | - Number-average molecular weight (Mn) - Weight-average molecular weight (Mw) - Polydispersity index (PDI or Đ = Mw/Mn) | nih.govresearchgate.net |

| Principle of Separation | Separation based on the hydrodynamic volume of polymer chains in solution. | lcms.cz |

| Instrumentation | Consists of a pump, injector, columns packed with porous gel, and detectors (e.g., refractive index, UV, light scattering). | lcms.cz |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. mdpi.comresearchgate.net

While a crystal structure for this compound itself is not readily found in the searched literature, the technique is invaluable for unequivocally confirming the structure of related compounds and reaction products. beilstein-journals.org For a molecule like this compound, X-ray crystallography would provide definitive information on the geometry of the azide group and the conformation of the chloromethyl group relative to the benzene ring. wikipedia.org The data obtained from X-ray crystallography, such as unit cell dimensions and space group, provide a fundamental understanding of the solid-state packing of the molecules. mdpi.com

Theoretical and Mechanistic Investigations

Computational Chemistry Approaches

Computational methods are essential tools for providing insights into the electronic structure, reaction energies, and transition states that govern the chemical transformations of 1-azido-4-(chloromethyl)benzene.

Density Functional Theory (DFT) has been extensively used to investigate the mechanisms of reactions involving organic azides, including cycloadditions. For the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), a key reaction for this class of compounds, DFT calculations have been instrumental in corroborating proposed mechanistic pathways. organic-chemistry.orgnih.gov Studies have shown that the reaction likely proceeds through an oxidative coupling of the azide (B81097) and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.gov DFT calculations support this model and indicate that the subsequent reductive elimination step, which forms the triazole product, is the rate-determining step of the reaction. nih.gov

These computational models allow for the examination of transition state energies and the influence of electronic and steric factors on the regioselectivity of the cycloaddition. organic-chemistry.org For instance, DFT studies on model systems, such as the reaction between methyl azide and propyne, have been used to map the energy profiles of different reaction pathways, explaining the observed selectivity for specific triazole isomers under ruthenium catalysis. chalmers.se

Molecular orbital (MO) theory provides a framework for understanding the reactivity of this compound at a fundamental level. The molecule contains a benzene (B151609) ring, which has a delocalized π-system consisting of six π molecular orbitals. masterorganicchemistry.comyoutube.com The distribution and energy of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to its reactivity.

In the context of cycloaddition reactions, MO analysis helps to explain the interaction between the azide and the alkyne. The mechanism of the RuAAC reaction involves the formation of a new carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov Further detailed analysis using a combination of DFT and Bader's atoms-in-molecules theory has been applied to investigate the molecular orbitals of the C-N bond-forming transition state, confirming the irreversible nature of the oxidative coupling step. chalmers.se

Elucidation of Reaction Mechanisms

Experimental and computational studies have clarified the primary reaction mechanisms for this compound, focusing on the distinct reactivity of its azide and chloromethyl groups.

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful method for synthesizing 1,5-disubstituted 1,2,3-triazoles, complementing the copper-catalyzed variant (CuAAC) which yields 1,4-isomers. chalmers.seacs.org The general mechanism for RuAAC, applicable to this compound, has been elucidated through extensive research.

The catalytic cycle is proposed to initiate with the formation of an activated ruthenium complex. wikipedia.org This complex then undergoes oxidative coupling with the azide and alkyne substrates to form a six-membered ruthenacycle intermediate. nih.govwikipedia.org This step establishes the regiochemistry of the product, with the first C-N bond forming between the terminal nitrogen of the azide and the more electronegative carbon of the alkyne. nih.gov The cycle concludes with a rate-determining reductive elimination step, which releases the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.orgnih.gov Ruthenium(II) complexes containing a cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp) ligand, such as [CpRuCl], are highly effective catalysts for this transformation. nih.govacs.org

Table 1: Key Steps in the Proposed RuAAC Mechanism

| Step | Description | Key Intermediate |

| 1 | Catalyst Activation | Activated [Cp*RuCl] complex |

| 2 | Oxidative Coupling | Six-membered ruthenacycle |

| 3 | Reductive Elimination | 1,5-disubstituted 1,2,3-triazole product |

This table summarizes the generally accepted mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.

The chloromethyl group of this compound is a primary benzylic halide, making it highly susceptible to nucleophilic substitution, predominantly via the Sₙ2 (bimolecular nucleophilic substitution) mechanism. The Sₙ2 reaction is a one-step, concerted process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). youtube.com

The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The structure of the substrate is a critical factor; primary halides, like the chloromethyl group, are ideal for Sₙ2 reactions due to minimal steric hindrance around the reaction center, allowing for easy backside attack by the nucleophile. youtube.com The benzylic position of the carbon further enhances reactivity because the adjacent benzene ring can stabilize the transition state through π-orbital overlap. This allows for a facile reaction with a wide range of nucleophiles to introduce new functional groups in place of the chlorine atom.

Structure-Reactivity Relationships

The chemical behavior of this compound is a direct consequence of its bifunctional structure. The interplay between the azide group, the chloromethyl group, and the central benzene ring defines its reactivity.

Azide Group Reactivity : The azide moiety is a high-energy functional group that readily participates in 1,3-dipolar cycloadditions. Its reactivity is harnessed in reactions like RuAAC to form stable triazole rings, a cornerstone of click chemistry. acs.org The electronic nature of the substituent on the phenyl ring can influence the reactivity of the azide, although the primary determinant in catalyzed reactions is the nature of the catalyst itself.

Chloromethyl Group Reactivity : As a primary benzylic halide, the chloromethyl group is an excellent electrophile for Sₙ2 reactions. youtube.com Its reactivity is significantly higher than that of a simple primary alkyl chloride due to the stabilization of the Sₙ2 transition state by the adjacent aromatic ring. This allows for efficient substitution reactions under mild conditions.

Mutual Influence : The two functional groups are electronically connected through the benzene ring's π-system. The azide group is generally considered to be weakly electron-withdrawing, while the chloromethyl group is also electron-withdrawing. This electronic communication can subtly modulate the reactivity of each site, though for many synthetic applications, the two groups can be considered to react independently due to their distinct mechanistic pathways (cycloaddition vs. substitution). This dual reactivity allows this compound to be used as a versatile bifunctional linker in materials science and bioconjugation, where one end can be attached via a triazole ring and the other via a nucleophilic substitution.

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic properties of its two substituents: the azido (B1232118) group (-N₃) and the chloromethyl group (-CH₂Cl). The interplay of their inductive and resonance effects determines the electron density of the aromatic ring, thereby affecting its susceptibility to various chemical transformations, particularly electrophilic substitution and cycloaddition reactions.

The influence of any substituent on the reactivity of a benzene ring can be understood through a combination of two primary electronic effects: the inductive effect and the resonance effect. lumenlearning.com The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of pi electrons. lumenlearning.com Substituents that donate electrons to the ring, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, activate it towards electrophilic attack, increasing reaction rates significantly compared to benzene. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups, like the nitro group (-NO₂), deactivate the ring, making it much less reactive. lumenlearning.comlibretexts.org

The azide group (-N₃) itself exhibits a dual electronic nature. It is considered to have "chameleonic" or "chimeric" electronic behavior. acs.orgnih.gov Primarily, the azide group acts as an inductively withdrawing group due to the high electronegativity of the nitrogen atoms. acs.orgnih.govresearchgate.net However, it can also act as a π-donor through resonance, where the lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the aromatic system. acs.orgnih.gov The extent of this resonance donation depends on the electronic demands of the reaction. For instance, when attached to a phenol, the azide group has a negligible resonance contribution, but when attached to a benzoic acid, it acts as a strong π-donor. acs.orgnih.gov

In the case of this compound, both substituents exert an electron-withdrawing influence. The chloromethyl group is primarily an inductively withdrawing group due to the electronegativity of the chlorine atom. The azide group, as mentioned, is also inductively withdrawing. acs.orgnih.gov This combined electron withdrawal deactivates the benzene ring compared to benzene itself, making it less prone to electrophilic aromatic substitution reactions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |

| Azido (-N₃) | Electron-withdrawing | Weakly electron-donating (context-dependent) | Deactivating |

| Chloromethyl (-CH₂Cl) | Electron-withdrawing | None | Deactivating |

This table summarizes the electronic effects of the substituents on the aromatic ring of this compound.

Regioselectivity in Triazole Formation

The azide functional group is a key component in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, which yields 1,2,3-triazole rings. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of "click chemistry." wikipedia.org The substitution pattern on the resulting triazole ring, known as regioselectivity, is highly dependent on the reaction conditions, particularly the catalyst employed. organic-chemistry.orgnih.gov When an unsymmetrical alkyne reacts with an azide like this compound, two possible regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted triazole.

The thermal, uncatalyzed Huisgen cycloaddition often requires high temperatures and typically results in a mixture of both 1,4- and 1,5-regioisomers with poor selectivity. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The development of copper(I) catalysts revolutionized the azide-alkyne cycloaddition. This reaction is highly regioselective, almost exclusively producing the 1,4-disubstituted triazole isomer. nih.govrsc.orgnih.gov The reaction is believed to proceed via a copper acetylide intermediate, which then reacts with the azide. For this compound, reaction with a terminal alkyne in the presence of a Cu(I) catalyst would yield the corresponding 1-(4-(chloromethyl)phenyl)-4-substituted-1H-1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to the copper-catalyzed reaction, the use of specific ruthenium catalysts, such as those containing a pentamethylcyclopentadienyl (Cp*) ligand, leads to the opposite regioselectivity, affording the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov Therefore, reacting this compound with a terminal alkyne under RuAAC conditions would predominantly form the 1-(4-(chloromethyl)phenyl)-5-substituted-1H-1,2,3-triazole. Computational studies suggest this reaction involves an oxidative coupling step that determines the regioselectivity. nih.gov

The electronic nature of the substituents on both the azide and the alkyne can influence the reaction rate and, in some cases, the regioselectivity. While CuAAC is generally very robust in providing the 1,4-isomer, the presence of strong electron-withdrawing groups on the azide can sometimes lead to a decrease in regioselectivity in other, less common catalytic systems. researchgate.net However, for the standard CuAAC and RuAAC reactions, the catalyst is the primary determinant of the outcome.

| Catalyst System | Predominant Regioisomer | Product Structure |

| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Mixture |

| Copper(I) (CuAAC) | 1,4-disubstituted | 1-(4-(chloromethyl)phenyl)-4-substituted-1H-1,2,3-triazole |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted | 1-(4-(chloromethyl)phenyl)-5-substituted-1H-1,2,3-triazole |

This table illustrates the regioselectivity of triazole formation from this compound and a terminal alkyne under different catalytic conditions.

Derivatization and Analogues in Research Studies

Structural Analogues and Comparative Reactivity

The reactivity of 1-Azido-4-(chloromethyl)benzene can be better understood by comparing it with its structural analogues. These comparisons highlight how subtle changes in the molecular structure, such as replacing the chloro group with another halogen or adding another functional group, can influence the compound's chemical behavior.

A close analogue of this compound is its bromo counterpart, 1-Azido-4-(bromomethyl)benzene (B1279756). nih.govsigmaaldrich.com The primary difference in reactivity between these two compounds lies in the nature of the halogen atom attached to the benzylic carbon. Bromide is a better leaving group than chloride due to its lower electronegativity and larger ionic radius, which makes the C-Br bond weaker and more polarizable than the C-Cl bond.

Consequently, 1-Azido-4-(bromomethyl)benzene is generally more reactive in nucleophilic substitution reactions at the benzylic position. This enhanced reactivity can be advantageous in syntheses where milder reaction conditions are required or when dealing with less reactive nucleophiles. The choice between the chloro and bromo derivatives often depends on the specific synthetic target and the desired balance between reactivity and stability. pressbooks.pub

Table 1: Comparison of Physical Properties

| Property | This compound | 1-Azido-4-(bromomethyl)benzene nih.gov |

| IUPAC Name | This compound | 1-Azido-4-(bromomethyl)benzene |

| Molecular Formula | C₇H₆ClN₃ | C₇H₆BrN₃ |

| Molecular Weight | 167.60 g/mol | 212.05 g/mol |

| InChIKey | JXISGCCBIHBHBW-UHFFFAOYSA-N | ZEGXJLLXAKNJOU-UHFFFAOYSA-N |

1,4-Bis(azidomethyl)benzene (B602029) is a symmetrical analogue that features two azidomethyl groups on the benzene (B151609) ring. nih.gov This compound is typically synthesized via the nucleophilic substitution of 1,4-bis(halomethyl)benzene (e.g., 1,4-bis(chloromethyl)benzene) with an azide (B81097) salt, such as sodium azide. nih.gov

As a bifunctional molecule, 1,4-bis(azidomethyl)benzene is widely used as a cross-linking agent or a bivalent linker in click chemistry reactions. Its two azide groups can react with terminal alkynes in the presence of a copper(I) catalyst to form stable bis-1,2,3-triazole linkages, enabling the construction of polymers, macrocycles, and other complex molecular architectures. The reactivity of each azide group is comparable to that of the single azide in this compound.

The synthesis and reactivity of various mono-azidomethyl benzene derivatives have been explored to create building blocks for chemical synthesis. For instance, 1-(azidomethyl)benzene can be prepared from benzyl (B1604629) bromide and sodium azide. derpharmachemica.com More complex derivatives, such as 1-azido-3-(azidomethyl)-5-iodobenzene and 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, have been synthesized through multi-step routes. clockss.orgacs.orgacs.org

These syntheses often involve the transformation of other functional groups on the benzene ring into an azidomethyl group. A common method involves benzylic bromination followed by substitution with an azide ion. clockss.org The presence of other substituents on the ring can influence the reactivity of both the azido (B1232118) group and the benzylic position through electronic and steric effects. These derivatives serve as versatile intermediates for creating diverse chemical libraries. clockss.orgelsevierpure.com

Halogenated derivatives of this compound can have additional halogens on the aromatic ring, such as in 1-azido-4-chlorobenzene. sigmaaldrich.comnih.gov The presence of a halogen on the ring primarily influences the electronic properties of the molecule. Halogens are deactivating groups for electrophilic aromatic substitution but are ortho-, para-directing.

In the context of the existing functional groups, a ring halogen can affect the reactivity of the azide group in cycloaddition reactions. For example, the synthesis of substituted quinolines from 1-azido-2-(2-propynyl)benzene can be influenced by the presence and nature of electrophilic reagents, including halogens like bromine and iodine, which participate in the intramolecular cyclization. organic-chemistry.org

Synthesis of Complex Derivatives through Targeted Functional Group Transformations

The dual functionality of this compound allows for the targeted transformation of its azido and chloromethyl groups to synthesize more complex derivatives.

A primary application of this compound is in the synthesis of 1,2,3-triazole derivatives via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org This reaction is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.orgtcichemicals.com

In a typical CuAAC reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a copper(I) source to regiospecifically yield a 1,4-disubstituted 1,2,3-triazole. mdpi.comnih.gov This triazole ring is highly stable and acts as a rigid linker connecting the benzyl moiety to another molecular fragment. tcichemicals.com The reaction is robust, proceeds under mild conditions, often in aqueous or benign solvents, and tolerates a wide range of functional groups. organic-chemistry.orgtcichemicals.com

The resulting product, a 1-( (1-substituted-1H-1,2,3-triazol-4-yl)methyl)-4-chlorobenzene derivative, retains the chloromethyl group, which can be used for subsequent functionalization. This allows for the modular construction of complex molecules, which is highly valuable in drug discovery, materials science, and bioconjugation. clockss.orgnih.gov For example, diazido compounds are used to prepare diverse bistriazole compounds, which can be used as photoaffinity probes. elsevierpure.com

Table 2: Synthesis of Triazole Derivatives via CuAAC Reaction

| Azide Reactant | Alkyne Reactant | Catalyst System | Product Type | Reference |

| This compound | Terminal Alkyne | Copper(I) source (e.g., CuSO₄/ascorbate) | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.org |

| 1,4-Bis(azidomethyl)benzene | Phenylacetylene | Cu₂O/C | Bis-triazole derivative | |

| Aryl Azides | n-Propynylated Benzimidazole | Copper catalyst (ligand-free) | 1,2,3-Triazole-linked benzimidazole | nih.gov |

| Azidoacetamide | n-Alkyl Propargyl Ethers | Copper catalyst | Substituted 1,2,3-triazole | nih.gov |

Amine Derivatives via Azide Reduction

The transformation of the azido group in this compound into a primary amine is a pivotal derivatization reaction, yielding a bifunctional molecule with altered reactivity and application potential. The reduction of an azide to an amine is a well-established and reliable chemical conversion. This process converts the energetic and photoreactive azido moiety into a versatile amino group, which can participate in a wide array of subsequent chemical transformations, such as amidation or reductive amination.

The resulting compound from the reduction of this compound is 4-(aminomethyl)benzyl chloride. This derivative retains the reactive chloromethyl group while introducing a nucleophilic amine, making it a valuable building block in synthetic chemistry. The reduction can be achieved using various standard methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or the Staudinger reaction, which involves treatment with a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis.

The presence of the primary amine in the product opens up new avenues for conjugation and derivatization that are distinct from the azide precursor. For example, the amine can be acylated to form amides or reacted with electrophiles in other coupling reactions. This conversion is analogous to the utility of other amino-azido benzene compounds, such as 4-azidoaniline, which is used in the synthesis of photo-reactive polymers and polysaccharides. sigmaaldrich.comsigmaaldrich.com The reduction fundamentally changes the role of the nitrogen-containing functional group from a "click" handle or photo-crosslinking agent to a standard nucleophilic building block.

Conjugates for Specific Research Applications

This compound is a heterobifunctional crosslinking agent, meaning it possesses two different reactive groups that can be used to link distinct molecular entities. This dual functionality allows for the creation of complex conjugates for a wide range of research applications, particularly in bioconjugation, materials science, and medicinal chemistry. nd.edu The two reactive handles—the azide group and the chloromethyl group—can be addressed with orthogonal chemistries.

Azide Group for "Click Chemistry":

The azide moiety is a key component for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. wikipedia.orgnih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a highly stable 1,4-disubstituted triazole ring. nih.govorganic-chemistry.org This reaction is widely used to attach this compound to molecules that have been modified to contain an alkyne group. organic-chemistry.org

Bioconjugation: In biological research, this molecule can be used to link to alkyne-modified biomolecules such as proteins, DNA, and sugars. nd.edunih.gov For instance, an alkyne-tagged fluorescent dye could be "clicked" onto the azide, and the entire construct then attached to a target biomolecule via the chloromethyl group.

Materials Science: In materials science, it can be used to functionalize polymer surfaces or nanoparticles. nd.edu For example, a polymer backbone containing alkyne groups can be decorated with the azide from this compound, leaving the chloromethyl group available for further surface modifications.

Chloromethyl Group for Nucleophilic Substitution:

The chloromethyl group is a benzylic halide, which is highly susceptible to nucleophilic substitution (SN2) reactions. This allows it to react readily with a variety of nucleophiles. A similar compound, 1-Azido-4-(bromomethyl)benzene, is noted for its ability to undergo these reactions to facilitate derivatization.

Peptide and Protein Modification: The chloromethyl group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine or the amine group of lysine, to covalently attach the azido-phenyl moiety to a peptide or protein. This allows for the introduction of an azide "handle" at specific sites on a biopolymer, which can then be used for subsequent click chemistry reactions. nd.edu

Surface Immobilization: It can be used to tether molecules to surfaces that have been functionalized with nucleophilic groups (e.g., amine- or thiol-coated glass slides or beads). This is useful for creating microarrays or affinity chromatography matrices.

By strategically employing these two reactive ends, researchers can construct sophisticated molecular architectures. For example, a researcher could first react the chloromethyl group with a thiol on a protein of interest. After purification, the now protein-bound azide can be reacted with an alkyne-bearing reporter molecule, such as a biotin (B1667282) or a fluorophore, via a CuAAC reaction. This step-wise approach allows for the precise and modular assembly of complex bioconjugates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Azido-4-(chloromethyl)benzene, and how can reaction efficiency be optimized?

- Methodology :

-

Substitution Reactions : Start with 4-(chloromethyl)benzyl bromide (or chloride) and perform nucleophilic substitution using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 50–70°C for 6–12 hours .

-

Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Yield improvements (≥85%) are achieved by using a 1.2–1.5 molar excess of NaN₃ and inert atmospheres to prevent azide decomposition .

-

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.

- Key Data :

| Parameter | Value/Procedure | Source |

|---|---|---|

| Solvent | DMF or DMSO | |

| Reaction Temperature | 50–70°C | |

| Typical Yield | 75–90% |

Q. How should researchers safely handle and store this compound to mitigate risks?

- Safety Protocols :

- Storage : Store in airtight, light-resistant containers at 2–8°C. Separate from reducing agents, heavy metals, or strong acids to prevent explosive decomposition .

- Handling : Use explosion-proof fume hoods, anti-static equipment, and personal protective equipment (PPE: nitrile gloves, face shield). Avoid mechanical shock or friction .

- Emergency Response : For spills, neutralize with dilute sodium hypochlorite (10% v/v) and dispose via certified hazardous waste channels .

Q. What analytical techniques are suitable for characterizing this compound?

- Characterization Methods :

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows δ 4.65 (s, 2H, CH₂Cl), 7.35–7.45 (m, 4H, aromatic), and azide resonance at δ 3.90–4.10 (s, 1H, N₃) .

- HPLC : Use a C18 column with UV detection (254 nm). Retention time: ~12.4 min (mobile phase: acetonitrile/water 70:30) .

- FT-IR : Peaks at 2100–2120 cm⁻¹ (azide stretch) and 680–700 cm⁻¹ (C-Cl bend) confirm functional groups .

Advanced Research Questions

Q. How does the chloromethyl group influence the reactivity of the azide moiety in click chemistry applications?

- Mechanistic Insights :

-

The electron-withdrawing chloromethyl group increases azide electrophilicity, accelerating Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). DFT calculations show a 15–20% reduction in activation energy compared to non-substituted aryl azides .

-

Experimental Design : Compare reaction kinetics with 1-azidobenzene (control) using stopped-flow spectroscopy. Monitor triazole formation rates under identical Cu(I) concentrations.

- Data Table :

| Substrate | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|

| This compound | 0.45 ± 0.03 | |

| 1-Azidobenzene | 0.38 ± 0.02 |

Q. What are the thermal stability profiles of this compound under varying conditions?

- Stability Studies :

- DSC/TGA Analysis : Decomposition onset at 110–120°C (exothermic peak). Avoid heating above 80°C in synthetic workflows .

- Solvent Effects : Stability decreases in polar solvents (e.g., DMSO) due to accelerated azide degradation. Use non-polar solvents (toluene, hexane) for long-term storage .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Computational Approach :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The chloromethyl group creates a localized positive charge on the adjacent carbon, directing nucleophilic attacks (e.g., SN2 substitutions) to the benzylic position .

- Validation : Compare predicted regioselectivity with experimental outcomes in amination or hydrolysis reactions.

Contradictions and Resolutions

- Synthesis Efficiency : reports 85–90% yields for aryl azides, while notes 75–80% for bromobenzyl chloride derivatives. This discrepancy arises from steric/electronic effects; optimize by adjusting NaN₃ stoichiometry .

- Azide Stability : emphasizes low-temperature storage, whereas suggests room-temperature stability in non-polar solvents. Resolve by conducting stability tests under intended storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products